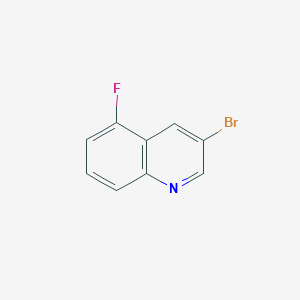
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate is a complex chemical compound featuring a rich array of functionalities that enable its use across various scientific fields. The compound's structure includes a pyran ring, a fluorophenoxy group, and a thiadiazole moiety, suggesting it has multifaceted applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multiple steps, starting with the preparation of intermediate molecules that are then assembled into the final product. One common route involves:
Formation of the 1,3,4-thiadiazole ring: : This can be achieved by reacting thiosemicarbazide with an appropriate acid chloride.
Amidation: : The 2-ethylbutanoic acid derivative is converted to its acyl chloride form and then reacted with an amine to form the corresponding amide.
Thioether Formation: : The thiadiazole derivative is then treated with a suitable thiolating agent to introduce the thioether linkage.
Pyran ring assembly: : The thioether intermediate is then reacted under conditions that facilitate the formation of the pyran ring.
Esterification: : The final step involves reacting the pyran intermediate with 2-(4-fluorophenoxy)acetic acid in the presence of an esterifying agent.
Industrial Production Methods
On an industrial scale, optimization of these reactions for yield and purity is crucial. Conditions such as solvent choice, temperature control, and reagent concentration are finely tuned. Flow chemistry techniques may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially at the sulfur moiety or the pyran ring.
Reduction: : Reductive conditions can affect the amide or thiadiazole functionalities.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly involving the fluorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents for electrophilic substitutions, organometallic reagents for nucleophilic substitutions.
Major Products
The primary products of these reactions depend on the specific pathways, but common products include oxidized sulfur species, reduced amide derivatives, and substituted phenoxyacetates.
Aplicaciones Científicas De Investigación
Chemistry
Biology
Its unique structural features allow it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound for drug development, particularly for its antifungal, antibacterial, and anticancer properties.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its robust chemical stability.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The thiadiazole and fluorophenoxy groups are particularly important for binding interactions. It can inhibit enzyme activity by forming stable complexes, or modulate receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
6-(2,4-difluorophenyl)-3-pyranone acetate
5-(2-ethylbutanamido)-2-mercaptobenzothiazole
4-oxo-4H-pyran-3-yl 2-(4-bromophenoxy)acetate
Unique Features
What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate apart from these compounds is the combination of the thiadiazole moiety with the fluorophenoxy group, which provides a unique set of chemical and biological properties.
There you have it—a detailed dive into the world of this intriguing compound. What's next on your science exploration list?
Propiedades
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O6S2/c1-3-13(4-2)20(29)24-21-25-26-22(34-21)33-12-16-9-17(27)18(10-30-16)32-19(28)11-31-15-7-5-14(23)6-8-15/h5-10,13H,3-4,11-12H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGSRLVZMSSZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2758337.png)


![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2758342.png)

![(2E)-2-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2758347.png)
![N-butyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2758350.png)

![3-benzyl-2-((2-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2758353.png)

![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2758356.png)
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2758357.png)

![{[3-(Difluoromethoxy)-4-methoxyphenyl]methyl}(methyl)amine](/img/structure/B2758360.png)
